molecular formula C14H22N2O3S B254783 N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

Cat. No. B254783
M. Wt: 298.4 g/mol
InChI Key: HVHAKOLQCWHRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine, also known as BMS-986020, is a small molecule antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It was first synthesized by Bristol-Myers Squibb (BMS) as a potential treatment for autoimmune diseases such as multiple sclerosis and psoriasis.

Mechanism of Action

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is a selective antagonist of the S1P1 receptor, which is a G protein-coupled receptor that is expressed on lymphocytes and endothelial cells. The S1P1 receptor plays a crucial role in lymphocyte migration and immune cell trafficking. By blocking the S1P1 receptor, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine prevents the egress of lymphocytes from lymphoid organs, which reduces the infiltration of immune cells into inflamed tissues.
Biochemical and Physiological Effects
In addition to its effects on lymphocyte migration and immune cell trafficking, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have other biochemical and physiological effects. For example, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce blood pressure in preclinical studies, which is thought to be due to its effects on endothelial cell function. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine in lab experiments is its specificity for the S1P1 receptor. This allows researchers to selectively target this receptor without affecting other S1P receptors or unrelated targets. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of using N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for the study of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine. One area of interest is its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine could be studied for its effects on other physiological systems, such as the cardiovascular system or the central nervous system. Finally, further research is needed to fully understand the pharmacological properties of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine and its potential as a therapeutic agent for autoimmune diseases.

Synthesis Methods

The synthesis of N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine involves several steps, starting with the reaction of 4-chloroaniline with sodium sulfite to form 4-amino-phenyl sulfone. The sulfone is then reacted with 4-morpholine-sulfonic acid to form N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone. The final step involves the reaction of N-(4-morpholinylsulfonyl)-4-aminophenyl sulfone with butylamine to form N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine.

Scientific Research Applications

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been extensively studied for its potential use in treating autoimmune diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the migration of lymphocytes from lymphoid organs, which could help prevent the infiltration of immune cells into inflamed tissues. Additionally, N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine has been shown to reduce the production of pro-inflammatory cytokines, which are known to play a role in the pathogenesis of autoimmune diseases.

properties

Product Name

N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine

Molecular Formula

C14H22N2O3S

Molecular Weight

298.4 g/mol

IUPAC Name

N-butyl-4-morpholin-4-ylsulfonylaniline

InChI

InChI=1S/C14H22N2O3S/c1-2-3-8-15-13-4-6-14(7-5-13)20(17,18)16-9-11-19-12-10-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

HVHAKOLQCWHRRL-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Canonical SMILES

CCCCNC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.